D-Phenylalanine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

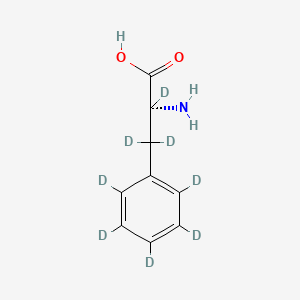

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H11NO2 |

|---|---|

Poids moléculaire |

173.24 g/mol |

Nom IUPAC |

(2R)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D,6D2,8D |

Clé InChI |

COLNVLDHVKWLRT-HNZZJFTQSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@]([2H])(C(=O)O)N)[2H])[2H] |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-Phenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalanine-d8 is a stable isotope-labeled derivative of the essential amino acid D-phenylalanine. In this deuterated form, eight hydrogen atoms have been replaced by deuterium (B1214612) atoms, resulting in a compound with a higher molecular weight than its naturally occurring counterpart. This key difference, without significantly altering its chemical reactivity, makes this compound an invaluable tool in various scientific disciplines, particularly in mass spectrometry-based quantitative analysis where it serves as an internal standard. This guide provides a comprehensive overview of its chemical and physical properties, experimental applications, and relevant biochemical pathways.

Physicochemical Properties

The physicochemical properties of this compound are largely comparable to those of the non-deuterated D-Phenylalanine. The primary distinction lies in its increased molecular weight due to the presence of eight deuterium atoms.

| Property | Value | Reference |

| Chemical Formula | C₉H₃D₈NO₂ | [1] |

| Molecular Weight | 173.24 g/mol | [2] |

| Exact Mass | 173.129192561 Da | [3] |

| Appearance | White to off-white solid/crystalline powder | [1][4] |

| Melting Point | ~270 – 275 °C (decomposes) (for non-deuterated form) | |

| Boiling Point | Not available | |

| Solubility | Soluble in water. | [4] |

| Isotopic Purity | Typically ≥98% | [2] |

Note: Some physical properties, such as the melting point, are based on the non-deuterated form of phenylalanine and should be considered as close approximations.[5]

Spectroscopic Properties

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a significant reduction or absence of signals corresponding to the eight deuterated positions (the five protons on the phenyl ring and the three protons on the β-carbon and the amino group). The only remaining proton signal would be from the α-carbon.

-

¹³C NMR: The carbon-13 NMR spectrum will be similar to that of D-phenylalanine, but the signals for the deuterated carbons may show small isotopic shifts (typically upfield) and the C-D couplings will result in splitting of the signals.

-

-

Mass Spectrometry (MS):

-

The mass spectrum of this compound will show a molecular ion peak (M+) at an m/z corresponding to its higher molecular weight (approximately 173.24). This distinct mass shift is the basis for its use as an internal standard.

-

Fragmentation patterns in tandem MS (MS/MS) are expected to be similar to those of D-phenylalanine, with the fragment ions showing corresponding mass shifts due to the deuterium atoms. Common fragmentation involves the loss of the carboxyl group and cleavage of the side chain.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound will exhibit characteristic absorption bands for the amino and carboxyl functional groups. The C-D stretching vibrations will appear at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) of the non-deuterated compound.

-

Chemical Reactivity and Stability

This compound is chemically stable under standard laboratory conditions.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect in reactions involving the cleavage of these bonds. This enhanced stability can be advantageous in metabolic studies, as the deuterated compound may be metabolized at a slower rate.

For optimal stability, this compound should be stored at room temperature, protected from light and moisture.[6]

Experimental Protocols

Quantification of Phenylalanine in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of phenylalanine in plasma or serum using this compound as an internal standard.

a) Materials and Reagents:

-

This compound

-

L-Phenylalanine (for calibration curve)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Plasma or serum samples

b) Sample Preparation:

-

Spiking: To 100 µL of plasma/serum sample, add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

c) LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for Phenylalanine: Monitor the transition from the precursor ion (protonated molecule) to a characteristic product ion.

-

MRM Transition for this compound: Monitor the transition from the deuterated precursor ion to its corresponding product ion.

-

d) Quantification: The concentration of phenylalanine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of L-phenylalanine.

Enzymatic Synthesis of D-Phenylalanine

This protocol describes a general enzymatic approach for the synthesis of D-phenylalanine, which can be adapted for the synthesis of this compound by using deuterated starting materials. One common method involves a multi-enzyme cascade.[7][8]

a) Enzymes and Substrates:

-

Phenylalanine ammonia (B1221849) lyase (PAL)

-

An L-amino acid oxidase (LAAO) or D-amino acid oxidase (DAAO) for deracemization

-

Ammonia source (e.g., ammonium (B1175870) carbonate)

-

Cinnamic acid (or a deuterated precursor for this compound synthesis)

-

Reducing agent (e.g., borane-ammonia complex)

b) Reaction Setup:

-

A buffered reaction mixture is prepared containing the cinnamic acid substrate and a high concentration of an ammonia source.

-

The PAL enzyme is added to catalyze the addition of ammonia to the double bond of cinnamic acid, forming a racemic mixture of L- and D-phenylalanine.

-

To enrich the D-enantiomer, an L-amino acid oxidase is added, which selectively oxidizes the L-phenylalanine to the corresponding α-keto acid (phenylpyruvic acid).

-

A non-selective reducing agent is then used to reduce the phenylpyruvic acid back to a racemic mixture of phenylalanine.

-

This cyclic process of selective oxidation and non-selective reduction leads to the accumulation of the desired D-enantiomer.

c) Purification: The resulting D-phenylalanine is then purified from the reaction mixture using techniques such as ion-exchange chromatography.

Visualizations

Caption: Workflow for the quantification of phenylalanine using this compound.

Caption: Simplified pathway for the enzymatic synthesis of D-Phenylalanine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Phenylalanine (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Phenylalanine-d8 | C9H11NO2 | CID 53731873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to D-Phenylalanine-d8 Purity in Mass Spectrometry

For researchers, scientists, and drug development professionals, the precision of quantitative analysis by mass spectrometry is paramount. When employing stable isotope-labeled internal standards such as D-Phenylalanine-d8, isotopic purity is not merely a technical specification but a critical determinant of data accuracy and reliability. This guide provides an in-depth exploration of the isotopic purity requirements for this compound, offering a comprehensive overview of acceptable standards, experimental validation protocols, and the potential impact of impurities on analytical results.

The use of this compound as an internal standard is a cornerstone of stable isotope dilution mass spectrometry (SID-MS), a powerful technique for quantifying L-phenylalanine and its analogues in complex biological matrices.[1] The fundamental principle of this method lies in the near-identical chemical and physical properties of the deuterated standard and the endogenous analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][2] However, the accuracy of this approach is intrinsically linked to the isotopic purity of the internal standard.

The Criticality of Isotopic Purity

Isotopic purity refers to the percentage of a labeled compound that is enriched with the desired "heavy" isotope (in this case, deuterium) versus its naturally occurring "light" counterparts or incompletely labeled variants.[3] The presence of unlabeled (d0) or partially deuterated species within the this compound standard can lead to a phenomenon known as isotopic cross-talk or interference.[4] This interference can artificially inflate the signal of the analyte, leading to inaccuracies in quantification, particularly at the lower limit of quantitation (LLOQ).[4][5]

Quantitative Purity Recommendations

To ensure the integrity of analytical data, specific purity levels for deuterated internal standards are recommended. These recommendations encompass both chemical and isotopic purity and are summarized in the table below.

| Purity Type | Recommended Level | Rationale |

| Chemical Purity | >99% | Minimizes the risk of interference from other non-isotopic compounds.[5] |

| Isotopic Purity | ≥98% | High isotopic enrichment is crucial to minimize interference from unlabeled or partially labeled species.[6] |

| ≥95% | Most research and pharmaceutical applications require isotopic enrichment levels of 95% or higher for reliable and reproducible results.[3][7] |

Acceptance Criteria for Isotopic Cross-Talk:

A key performance indicator is the degree of contribution from the internal standard to the analyte signal. The generally accepted criterion is as follows:

| Direction of Contribution | Acceptance Criteria |

| Internal Standard → Analyte | The interference in blank samples (spiked only with the internal standard) should be ≤ 20% of the analyte response at the LLOQ.[5] |

Experimental Protocols for Purity Assessment

Verifying the isotopic purity of this compound and assessing its potential for cross-talk are essential steps in method validation. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the preferred method for these evaluations.[6]

Protocol 1: Determination of Isotopic Purity

Objective: To determine the isotopic distribution and enrichment of a this compound standard.

Methodology:

-

Solution Preparation:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[6]

-

Working Solution: Dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.[6]

-

Unlabeled Standard: Prepare a working solution of unlabeled D-Phenylalanine at the same concentration to determine its natural isotopic distribution.[6]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS):

-

Mode: Full scan MS in the range of m/z 200-400.[6]

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled compound (d0) and all deuterated isotopologues (d1 to d8).

-

Calculate the isotopic purity from the relative peak areas of these isotopologues, correcting for the natural abundance of isotopes (e.g., ¹³C) in the unlabeled standard.[6]

-

Protocol 2: Evaluation of Internal Standard to Analyte Cross-Talk

Objective: To quantify the contribution of the this compound internal standard to the analyte signal.

Methodology:

-

Solution Preparation:

-

LC-MS/MS Analysis:

-

Inject the "Zero Sample" and the "LLOQ Sample" onto the LC-MS/MS system using the final validated method in Multiple Reaction Monitoring (MRM) mode.[5]

-

-

Data Analysis and Calculation:

-

Measure the peak area of the analyte in the "Zero Sample" (Area_Analyte_in_Zero).

-

Measure the peak area of the analyte in the "LLOQ Sample" (Area_Analyte_in_LLOQ).

-

Calculate the percent contribution:

-

% Contribution = (Area_Analyte_in_Zero / Area_Analyte_in_LLOQ) * 100

-

-

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for isotopic purity assessment and the logical relationship of the purity assessment process.

Experimental workflow for isotopic purity assessment.

Logical relationship of the purity assessment process.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of quantitative mass spectrometry assays. By adhering to recommended purity levels and implementing rigorous experimental validation protocols, researchers can mitigate the risks of isotopic cross-talk and ensure the generation of high-quality, defensible data. This diligence is fundamental to the integrity of research findings and the successful development of new therapeutics.

References

The Metabolic Journey of D-Phenylalanine-d8 in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalanine, a non-proteinogenic amino acid, has garnered interest in various research fields, including pharmacology and neuroscience. Its deuterated isotopologue, D-Phenylalanine-d8, serves as a valuable tool for tracing its metabolic fate and understanding its pharmacokinetic profile without the use of radioactive labels. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems. While direct studies on this compound are limited, this guide extrapolates from studies on D-phenylalanine and considers the potential kinetic isotope effects of deuteration.

Data Presentation: Pharmacokinetics of D-Phenylalanine

The following tables summarize the available quantitative data on the pharmacokinetics of D-phenylalanine. It is important to note that comprehensive ADME data for D-phenylalanine, and particularly this compound, is not extensively available in the public domain. The data presented here is compiled from various studies and should be interpreted with caution.

| Parameter | Species | Dose | Route of Administration | Value | Reference |

| Bioavailability (F%) | Rat | 5 mg/kg | Nasal | 35.2% | [1] |

| Time to Peak Plasma Concentration (Tmax) | Rat | 5 mg/kg | Nasal | 60 min | [1] |

| Parameter | Species | Value | Reference |

| Urinary Excretion (% of D-isomer in total urinary phenylalanine) | Human | 3.99% | [2] |

| Rat | 1.76% | [2] | |

| Mouse | 5.25% | [2] | |

| Urinary Excretion in D-amino acid oxidase deficient mice (% of D-isomer in total urinary phenylalanine) | Mouse | ~50% | [2] |

Note: These values represent the percentage of the D-enantiomer relative to the total phenylalanine found in urine under normal physiological conditions and in a model of D-amino acid oxidase deficiency, highlighting the role of this enzyme in D-phenylalanine clearance.

Metabolic Pathways of this compound

The metabolic fate of this compound in mammals is primarily governed by oxidative deamination, with a potential minor pathway of stereoconversion to its L-enantiomer. The deuterium (B1214612) atoms in the this compound molecule are not expected to alter the fundamental metabolic pathways, but they may introduce a kinetic isotope effect, potentially slowing the rate of reactions where a carbon-deuterium bond is cleaved.

Primary Metabolic Pathway: Oxidative Deamination by D-Amino Acid Oxidase (DAAO)

The principal route of D-phenylalanine metabolism is its oxidation by the flavoenzyme D-amino acid oxidase (DAAO), which is predominantly found in the peroxisomes of the liver and kidney. This enzyme catalyzes the conversion of D-amino acids to their corresponding α-keto acids.

The process for this compound can be summarized as follows:

-

Oxidative Deamination: this compound is oxidized by DAAO to Phenylpyruvic acid-d7. This reaction involves the removal of the amino group and the α-hydrogen (or in this case, deuterium). The enzyme's cofactor, flavin adenine (B156593) dinucleotide (FAD), is reduced to FADH2 in the process.

-

Spontaneous Hydrolysis: The immediate product, an imino acid, is unstable in an aqueous environment and spontaneously hydrolyzes to Phenylpyruvic acid-d7 and ammonia.

-

Further Metabolism of Phenylpyruvic acid-d7: Phenylpyruvic acid-d7 can then enter other metabolic pathways. It can be further metabolized to compounds such as phenyllactic acid and phenylacetic acid, which are then excreted in the urine.[3]

A deuterium kinetic isotope effect has been observed for DAAO with other deuterated D-amino acids, leading to a slower rate of metabolism.[4][5] It is therefore anticipated that the metabolism of this compound by DAAO would be slower than that of non-deuterated D-phenylalanine.

Minor Metabolic Pathway: In Vivo Stereoconversion to L-Phenylalanine-d8

A small amount of D-phenylalanine appears to be converted to L-phenylalanine in the body.[6] The exact mechanism for this retroconversion in mammals is not fully elucidated but is thought to involve a two-step process:

-

Oxidation to Phenylpyruvic acid-d7: As in the primary pathway, this compound is first converted to Phenylpyruvic acid-d7 by DAAO.

-

Transamination to L-Phenylalanine-d8: Phenylpyruvic acid-d7 can then be transaminated by various aminotransferases to form L-Phenylalanine-d8.

This conversion allows a fraction of the administered this compound to be incorporated into proteins or enter the metabolic pathways of L-phenylalanine, such as hydroxylation to L-tyrosine.

Mandatory Visualization

Metabolic Fate of this compound

Caption: Overview of the primary and minor metabolic pathways of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: A typical workflow for an in vivo pharmacokinetic study in a rodent model.

Experimental Protocols

In Vivo Pharmacokinetic Study of this compound in Rats (Oral Administration)

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

Vehicle for oral administration (e.g., sterile water or 0.5% carboxymethylcellulose)

-

Oral gavage needles (18-20 gauge)

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Fasting: Acclimate rats to the housing conditions for at least one week. Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.[6]

-

Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing: Weigh each rat to determine the precise dosing volume. Administer the this compound formulation via oral gavage. The volume should typically not exceed 10 mL/kg.[7][8]

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[4]

-

Sample Processing: Immediately place blood samples into anticoagulant-treated tubes and centrifuge (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.[4]

-

Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its potential metabolites (e.g., Phenylpyruvic acid-d7) in rat plasma.[9]

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).[4]

In Vivo Metabolism Study of this compound in Mice (Intravenous Administration)

Objective: To investigate the metabolites of this compound and quantify its conversion to L-Phenylalanine-d8 following intravenous administration in mice.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

This compound

-

Sterile saline for injection

-

Syringes and needles for intravenous injection (e.g., 27-30 gauge)

-

Metabolic cages for urine collection

-

Blood collection supplies

-

LC-MS/MS system with chiral chromatography capabilities

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week.

-

Dose Preparation: Dissolve this compound in sterile saline to the desired concentration.

-

Dosing: Administer the this compound solution via intravenous injection (e.g., into the tail vein). The injection volume should be appropriate for the size of the mouse (e.g., 5-10 mL/kg).[10]

-

Sample Collection:

-

Blood: Collect blood samples at various time points post-injection. Process to obtain plasma as described in the previous protocol.

-

Urine: House the mice in metabolic cages to collect urine at specified intervals (e.g., 0-8, 8-24 hours) post-dose. Store urine samples at -80°C.

-

-

Sample Preparation:

-

Plasma: Perform protein precipitation (e.g., with methanol (B129727) or acetonitrile) to extract this compound, L-Phenylalanine-d8, and other metabolites.

-

Urine: Dilute urine samples as needed before analysis.

-

-

Bioanalytical Method:

-

Use a validated LC-MS/MS method to quantify this compound and its achiral metabolites (e.g., Phenylpyruvic acid-d7) in plasma and urine.

-

To quantify the stereoconversion, employ a chiral chromatography method coupled with mass spectrometry to separate and quantify this compound and L-Phenylalanine-d8.[2]

-

-

Data Analysis:

-

Determine the concentration-time profiles of this compound and its metabolites in plasma and urine.

-

Calculate the percentage of the administered dose excreted in the urine as unchanged this compound and its metabolites.

-

Quantify the amount of L-Phenylalanine-d8 formed to assess the extent of in vivo stereoconversion.

-

Conclusion

The metabolic fate of this compound in mammalian systems is primarily driven by D-amino acid oxidase, leading to the formation of phenylpyruvic acid and subsequent metabolites that are excreted in the urine. A minor pathway involving stereoconversion to L-Phenylalanine-d8 also exists, allowing for its potential entry into L-amino acid metabolic pathways. The deuteration of the molecule is expected to slow down the rate of its metabolism by DAAO due to a kinetic isotope effect. Further quantitative studies are needed to fully elucidate the ADME properties of this compound and to precisely determine the extent of its in vivo retroconversion. The experimental protocols provided in this guide offer a framework for conducting such investigations, which are crucial for advancing our understanding of D-amino acid metabolism and its implications in health and disease.

References

- 1. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of phenylalanine analogues on renal tubular reabsorption of amino acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylalanine metabolism in uremic and normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of D- and L-phenylalanine as pancreatic stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The nutritive value and safety of D-phenylalanine and D-tyrosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly selective synthesis of d-amino acids via stereoinversion of corresponding counterpart by an in vivo cascade cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of D-phenylalanine and its effects on concentrations of brain monoamines and amino acids in rats--a basic study on possibility of clinical use of D-phenylalanine as an antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dietary phenylalanine requirements are similar in small, medium, and large breed adult dogs using the direct amino acid oxidation technique - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Mechanism of Action of D-Phenylalanine-d8 in Neurological Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalanine, a non-proteinogenic amino acid, has garnered significant interest in neurological research for its potential therapeutic effects, particularly in the realms of pain management and mood disorders.[1] The introduction of isotopically labeled compounds, such as D-Phenylalanine-d8, offers a sophisticated tool to investigate the pharmacokinetics and metabolic fate of the parent molecule, potentially leading to the development of drugs with improved therapeutic profiles. This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound in neurological studies, supported by experimental methodologies and data presentation.

The primary proposed mechanism of action for D-Phenylalanine is the inhibition of enzymes responsible for the degradation of endogenous opioid peptides, namely enkephalins.[2] By inhibiting enzymes such as carboxypeptidase A and enkephalinases, D-Phenylalanine leads to an accumulation of enkephalins in the synaptic cleft, thereby enhancing their analgesic and mood-modulating effects. The deuteration of D-Phenylalanine to create this compound is hypothesized to alter its metabolic stability through the kinetic isotope effect, potentially leading to a longer half-life and increased bioavailability. This could translate to a more sustained therapeutic effect and a modified dosing regimen.

Core Mechanism of Action: Inhibition of Enkephalin Degradation

The central hypothesis for the neurological effects of D-Phenylalanine revolves around its ability to increase the synaptic concentration of enkephalins. Enkephalins are endogenous pentapeptides that act as neurotransmitters and neuromodulators, primarily by binding to opioid receptors (mu, delta, and kappa). Their signaling is terminated by enzymatic degradation.

Key Enzymes Inhibited by D-Phenylalanine:

-

Carboxypeptidase A: This enzyme cleaves the C-terminal amino acid of peptides and is involved in the breakdown of enkephalins.

-

Enkephalinases: A group of enzymes that specifically degrade enkephalins.

By inhibiting these enzymes, D-Phenylalanine effectively prolongs the action of enkephalins at the opioid receptors, leading to a range of physiological effects, including analgesia and potential antidepressant activity.

The Role of Deuteration: The Kinetic Isotope Effect

This compound is a form of D-Phenylalanine where eight hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution can significantly impact the metabolic fate of the molecule due to the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when a C-D bond is present.

This slower metabolism can lead to:

-

Increased Half-life: The drug remains in the body for a longer period.

-

Increased Bioavailability: A greater proportion of the administered dose reaches the systemic circulation.

-

Reduced Formation of Metabolites: This can potentially decrease the risk of metabolite-related toxicity.

While direct comparative pharmacokinetic data for D-Phenylalanine versus this compound is not extensively available in the public domain, the principles of the kinetic isotope effect allow for a hypothetical comparison.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table presents a hypothetical comparison of the pharmacokinetic parameters of D-Phenylalanine and this compound, based on the expected impact of the kinetic isotope effect. This data is illustrative and should be confirmed by experimental studies.

| Parameter | D-Phenylalanine (Hypothetical) | This compound (Hypothetical) | Expected Change |

| Bioavailability (Oral) | ~35%[3] | > 50% | Increased |

| Half-life (t½) | 2-3 hours | 4-6 hours | Increased |

| Maximum Concentration (Cmax) | X ng/mL | > X ng/mL | Increased |

| Time to Cmax (Tmax) | 1-2 hours | 1-2 hours | No significant change |

| Clearance (CL) | Y L/hr | < Y L/hr | Decreased |

| Volume of Distribution (Vd) | Z L/kg | Z L/kg | No significant change |

Signaling Pathways

The enhanced enkephalin activity resulting from this compound administration modulates downstream signaling cascades, primarily through G-protein coupled opioid receptors.

Caption: Enkephalin signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of D-Phenylalanine and this compound.

Experimental Workflow:

Caption: Workflow for a comparative pharmacokinetic study.

Methodology:

-

Animal Model: Male Wistar rats (250-300g) are acclimatized for at least one week.

-

Dosing: Animals are fasted overnight and then administered a single oral dose of either D-Phenylalanine or this compound (e.g., 50 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Blood is collected in heparinized tubes and centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of D-Phenylalanine and this compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.

Assessment of Analgesic Efficacy in a Rodent Model of Inflammatory Pain

Objective: To evaluate the analgesic effect of this compound.

Experimental Workflow:

Caption: Workflow for assessing analgesic efficacy.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250g) are used.

-

Drug Administration: Animals are randomly assigned to receive vehicle, D-Phenylalanine (e.g., 50 mg/kg), or this compound (e.g., 50 mg/kg) via oral gavage.

-

Formalin Test: 30 minutes after drug administration, 50 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

-

Behavioral Assessment: Immediately after formalin injection, the rat is placed in an observation chamber. The total time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

-

Data Analysis: The duration of nociceptive behavior is compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Measurement of Brain Enkephalin Levels

Objective: To determine if this compound administration increases enkephalin concentrations in the brain.

Methodology:

-

Animal Treatment: Rats are treated with vehicle, D-Phenylalanine, or this compound as described in the analgesia protocol.

-

Tissue Collection: At the time of peak expected drug concentration (determined from the PK study), animals are euthanized, and brains are rapidly dissected on ice. Specific brain regions of interest (e.g., periaqueductal gray, striatum) are isolated and flash-frozen in liquid nitrogen.

-

Tissue Homogenization and Extraction: Brain tissue is homogenized in an acidic extraction buffer to prevent enzymatic degradation of enkephalins. The homogenate is then centrifuged, and the supernatant containing the peptides is collected.

-

Quantification of Enkephalins: Enkephalin levels (Met-enkephalin and Leu-enkephalin) in the brain extracts are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by LC-MS/MS.

-

Data Analysis: Enkephalin concentrations are normalized to the total protein content of the tissue sample and compared between treatment groups.

Conclusion

This compound presents a promising avenue for neurological research, primarily through its potential to offer a more favorable pharmacokinetic profile compared to its non-deuterated counterpart. The core mechanism of action is believed to be the inhibition of enkephalin-degrading enzymes, leading to enhanced endogenous opioid signaling. The kinetic isotope effect conferred by deuteration is expected to result in a more metabolically stable compound with a longer duration of action. The experimental protocols outlined in this guide provide a framework for rigorously testing these hypotheses and elucidating the full therapeutic potential of this compound in the context of neurological disorders. Further research, particularly direct comparative pharmacokinetic and pharmacodynamic studies, is essential to validate these concepts and pave the way for potential clinical applications.

References

A Technical Guide to the Core Research Applications of D-Phenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylalanine-d8 is a deuterated, stable isotope-labeled form of the non-proteinogenic amino acid D-phenylalanine. The substitution of eight hydrogen atoms with deuterium (B1214612) imparts a greater molecular weight without significantly altering the compound's chemical properties. This key feature makes this compound an invaluable tool in biomedical and pharmaceutical research, primarily in two critical applications: as an internal standard for highly accurate quantitative analysis by mass spectrometry and as a tracer for elucidating the metabolic fate and pharmacokinetic properties of D-phenylalanine. This technical guide provides an in-depth overview of these core applications, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Research Applications

The research applications of this compound are centered on its utility in analytical and metabolic studies. Its near-identical chemical behavior to endogenous D-phenylalanine allows it to be used as a reliable standard and tracer in complex biological systems.

Internal Standard for Quantitative Analysis

This compound is widely employed as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of D-phenylalanine in various biological matrices, such as plasma, urine, and tissue homogenates. The co-extraction, co-chromatography, and co-ionization of the deuterated standard with the unlabeled analyte allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

Objective: To determine the concentration of D-phenylalanine in human plasma samples.

Materials:

-

D-Phenylalanine

-

This compound

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Preparation of Stock and Working Solutions:

-

D-Phenylalanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-phenylalanine and dissolve it in 10 mL of 50:50 (v/v) methanol:water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Calibration Curve Standards: Prepare a series of working standard solutions of D-phenylalanine by serially diluting the stock solution with 50:50 methanol:water to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

-

For calibration standards, add 5 µL of the appropriate D-phenylalanine working solution to 50 µL of blank plasma. For blank samples, add 5 µL of 50:50 methanol:water.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank matrix.

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a few minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

D-Phenylalanine: Precursor ion (Q1) m/z 166.1 → Product ion (Q3) m/z 120.1

-

This compound (IS): Precursor ion (Q1) m/z 174.2 → Product ion (Q3) m/z 128.1

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both D-phenylalanine and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with a 1/x² weighting.

-

Determine the concentration of D-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Note: These are typical performance characteristics and should be validated for each specific assay.

Metabolic Tracer for In Vivo Studies

This compound can be used as a stable isotope tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of D-phenylalanine in vivo. While D-phenylalanine is not incorporated into proteins, it undergoes metabolic transformations. A small portion can be converted to L-phenylalanine, and it can also be metabolized through other pathways.[1] Tracer studies with this compound allow for the quantitative assessment of these metabolic fluxes.

D-phenylalanine is absorbed from the small intestine and distributed throughout the body, although it crosses the blood-brain barrier less efficiently than L-phenylalanine.[1] Its primary metabolic fates include:

-

Conversion to L-Phenylalanine: A minor pathway where D-phenylalanine is converted to its L-isomer.[1]

-

Excretion: A significant portion of unmetabolized D-phenylalanine is excreted in the urine.[1]

-

Other Metabolites: D-phenylalanine can be metabolized to other minor products.

Objective: To determine the rate of conversion of D-phenylalanine to L-phenylalanine and its plasma clearance.

Materials:

-

This compound

-

Saline solution (sterile)

-

Sprague-Dawley rats

-

Catheters for intravenous infusion and blood sampling

-

LC-MS/MS system

Procedure:

-

Animal Preparation:

-

Acclimatize rats to the experimental conditions.

-

Surgically implant catheters in the jugular vein (for infusion) and carotid artery (for blood sampling) and allow for recovery.

-

Fast the animals overnight before the study.

-

-

Tracer Administration:

-

Prepare a sterile solution of this compound in saline.

-

Administer a bolus dose of this compound via the jugular vein catheter.

-

-

Blood Sampling:

-

Collect arterial blood samples at multiple time points post-infusion (e.g., 2, 5, 10, 15, 30, 60, 90, 120, 180, 240 minutes).

-

Collect blood into heparinized tubes and immediately centrifuge to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Analyze plasma samples for the concentrations of this compound and L-Phenylalanine-d8 using a validated LC-MS/MS method similar to the one described above, but with the inclusion of MRM transitions for L-Phenylalanine-d8.

-

-

Pharmacokinetic and Metabolic Analysis:

-

Plot the plasma concentration of this compound versus time to determine pharmacokinetic parameters such as clearance, volume of distribution, and half-life using non-compartmental analysis.

-

Plot the plasma concentration of the newly formed L-Phenylalanine-d8 over time to calculate the rate of conversion from D- to L-phenylalanine.

-

| Parameter | Value (in rats) | Reference |

| Bioavailability (nasal) | ~35% | [2] |

| Time to Peak Plasma Concentration (Tmax) (nasal) | 60 min | [2] |

| Clearance | To be determined with tracer studies | |

| Volume of Distribution | To be determined with tracer studies |

Note: This data is for unlabeled D-phenylalanine and serves as an example of the parameters that can be more accurately determined using this compound.

Signaling Pathways and Logical Relationships

While D-phenylalanine is not a direct signaling molecule, it can influence signaling pathways indirectly. One of the most studied mechanisms is its inhibition of enkephalinase (neprilysin), an enzyme that degrades enkephalins.[3] Enkephalins are endogenous opioid peptides that play a role in pain perception and mood regulation. By inhibiting their degradation, D-phenylalanine can potentiate their effects.

Conclusion

This compound is a versatile and powerful tool for researchers in the pharmaceutical and biomedical sciences. Its application as an internal standard provides the "gold standard" for the accurate quantification of D-phenylalanine in biological systems. As a metabolic tracer, it holds significant potential for unraveling the precise metabolic fate and pharmacokinetics of D-phenylalanine, offering insights that are crucial for drug development and understanding the biological roles of this non-proteinogenic amino acid. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately advancing our knowledge in drug metabolism, pharmacokinetics, and beyond.

References

An In-depth Technical Guide to the Synthesis and Purification of D-Phenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of D-Phenylalanine-d8, an isotopically labeled amino acid of significant interest in pharmaceutical and metabolic research. The incorporation of deuterium (B1214612) at eight positions within the D-phenylalanine molecule offers a powerful tool for tracing metabolic pathways, elucidating enzyme mechanisms, and serving as an internal standard in quantitative mass spectrometry-based assays. This document details established synthesis strategies, purification protocols, and presents quantitative data to inform experimental design.

Core Synthesis Strategies

The synthesis of this compound presents a dual challenge: the stereoselective production of the D-enantiomer and the comprehensive deuteration of the molecule. The following sections outline the primary strategies to achieve this, often involving a combination of deuteration and chiral resolution or asymmetric synthesis.

Deuteration of Phenylalanine

The introduction of deuterium into the phenylalanine scaffold can be achieved through several methods. For full deuteration to yield a d8 isotopologue, both the aromatic ring and the aliphatic side chain must be targeted.

-

Catalytic Exchange: Improved catalytic exchange methods can be employed for the deuteration of the aromatic ring, achieving high isotopic substitution levels (greater than 95%).[1] These methods often utilize a catalyst in the presence of a deuterium source, such as D₂O.

-

Synthesis from Deuterated Precursors: A common and effective route involves the use of a deuterated starting material, such as benzaldehyde-d6.[2] This ensures the incorporation of deuterium into the phenyl ring from the outset of the synthesis. Further deuteration of the side chain can be accomplished in subsequent steps.

Enantioselective Synthesis and Resolution

Achieving the desired D-configuration is a critical step. The primary approaches include enzymatic methods, asymmetric synthesis, and classical chiral resolution.

-

Enzymatic Methods: Enzymatic routes offer high stereoselectivity for the production of D-amino acids.[3] These methods can include:

-

Hydantoinase Process: A racemic mixture of 5-substituted hydantoin (B18101) is stereoselectively hydrolyzed by a D-hydantoinase, followed by the action of a carbamoylase to yield the D-amino acid.[3]

-

Transamination: D-amino acid transaminases can be engineered to catalyze the synthesis of D-phenylalanine derivatives.[4]

-

Reductive Amination: This method, catalyzed by enzymes like meso-diaminopimelate dehydrogenase, can convert a keto acid precursor to the corresponding D-amino acid with high enantioselectivity.[3]

-

Phenylalanine Ammonia Lyases (PALs): While PALs typically synthesize L-phenylalanine, engineered variants can be used in cascade reactions to produce D-phenylalanine derivatives in high yield and excellent optical purity.[5][6]

-

-

Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer.

-

Asymmetric Hydrogenation: A key strategy involves the asymmetric hydrogenation of an N-acetyl dehydroamino-acid precursor, which can be scaled up for large-scale production.

-

Chiral Ni(II) Complexes: Asymmetric synthesis using chiral Ni(II) complexes of Schiff bases provides a versatile method for producing tailor-made amino acids, including deuterated variants.[7] This method can involve dynamic kinetic resolution of racemates.[8][9]

-

-

Chiral Resolution of Racemates: When a racemic mixture of deuterated phenylalanine is synthesized, it must be resolved to isolate the D-enantiomer.

-

Diastereomeric Salt Formation: This classical technique involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization due to their differing solubilities.[10]

-

Enzymatic Resolution: Enzymes can be used to selectively act on one enantiomer in a racemic mixture, allowing for the separation of the other. For instance, an acylase can selectively deacylate the L-enantiomer of N-acetyl-DL-phenylalanine, leaving the N-acetyl-D-phenylalanine to be isolated and subsequently deprotected.[2][10]

-

Chromatographic Methods: Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is a powerful analytical and preparative tool for separating enantiomers.[11][12] Techniques like UPC² (Ultra-Performance Convergence Chromatography) can offer higher resolution and throughput compared to normal phase HPLC for the separation of phenylalanine enantiomers.

-

Experimental Protocols

The following protocols provide detailed methodologies for key steps in the synthesis and purification of this compound.

Synthesis of DL-Phenylalanine-d8 via Erlenmeyer-Plöchl Reaction and Deuteration

This protocol outlines a potential pathway for the synthesis of racemic, fully deuterated phenylalanine, which can then be subjected to chiral resolution.

Materials:

-

Benzaldehyde-d6

-

N-acetylglycine

-

Acetic anhydride

-

Sodium acetate (B1210297)

-

Deuterium gas (D₂)

-

Palladium on carbon (Pd/C) catalyst

-

Deuterated solvent (e.g., D₂O, Acetic acid-d4)

Procedure:

-

Azlactone Formation (Erlenmeyer-Plöchl Reaction):

-

Combine benzaldehyde-d6, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride.

-

Heat the mixture under reflux for 1-2 hours to form the azlactone.

-

Cool the reaction mixture and collect the precipitated azlactone by filtration.

-

-

Hydrolysis and Reduction:

-

Hydrolyze the azlactone to form α-acetamido-cinnamic acid-d5 by heating with water.

-

Perform catalytic reduction of the α-acetamido-cinnamic acid-d5 using deuterium gas and a Pd/C catalyst in a suitable deuterated solvent to introduce deuterium at the α and β positions of the side chain. This step yields N-acetyl-DL-phenylalanine-d8.

-

-

Hydrolysis to DL-Phenylalanine-d8:

-

Hydrolyze the N-acetyl-DL-phenylalanine-d8 using an acid or base to remove the acetyl group, yielding racemic DL-Phenylalanine-d8.

-

Enzymatic Resolution of N-Acetyl-DL-Phenylalanine-d8

This protocol describes the separation of the D- and L-enantiomers of N-acetyl-DL-phenylalanine-d8 using an acylase enzyme.

Materials:

-

N-acetyl-DL-phenylalanine-d8

-

Acylase I (from Aspergillus melleus)

-

Lithium hydroxide (B78521) or other suitable base to adjust pH

-

Hydrochloric acid

Procedure:

-

Enzymatic Deacetylation:

-

Dissolve N-acetyl-DL-phenylalanine-d8 in water and adjust the pH to the optimal range for the acylase (typically around 7.0-8.0) using a suitable base.

-

Add the acylase enzyme to the solution and incubate at the optimal temperature (e.g., 37°C) with gentle stirring. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-phenylalanine-d8 unreacted.

-

-

Separation:

-

After the reaction is complete (monitored by TLC or HPLC), acidify the solution with hydrochloric acid to precipitate the unreacted N-acetyl-D-phenylalanine-d8.

-

Filter the mixture to isolate the N-acetyl-D-phenylalanine-d8. The L-phenylalanine-d8 will remain in the aqueous solution.

-

-

Hydrolysis of N-Acetyl-D-Phenylalanine-d8:

-

Hydrolyze the isolated N-acetyl-D-phenylalanine-d8 by heating with an acid (e.g., HCl) to remove the acetyl group and obtain this compound.

-

Neutralize the solution and crystallize the final product.

-

Purification Methods

Purification is a critical final step to ensure the high purity of this compound required for research and pharmaceutical applications.

-

Recrystallization: This is a common and effective technique for purifying solid compounds like amino acids. The choice of solvent is crucial; polar, protic solvents such as ethanol (B145695) or ethanol/water mixtures are often good starting points.[13]

-

Ion-Exchange Chromatography: This method separates molecules based on their net charge. It is effective for removing inorganic salts and other charged impurities from the amino acid solution.[14]

-

Activated Carbon Treatment: Activated carbon can be used to adsorb phenylalanine from a solution, which can then be eluted with a suitable solvent. This is useful for removing various organic impurities and colored compounds.[14]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for assessing and achieving high purity of the final product.[13] For enantiomeric purity, chiral HPLC is essential.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of D-phenylalanine and its analogs.

Table 1: Comparison of Chiral Resolution Methods for Phenylalanine

| Method | Resolving Agent/Enzyme | Key Advantages | Potential Challenges |

| Diastereomeric Salt Formation | Chiral acids/bases (e.g., tartaric acid derivatives) | Scalable, well-established classical method.[10] | Requires stoichiometric amounts of resolving agent; separation can be tedious. |

| Enzymatic Resolution | Acylase, Lipase | High enantioselectivity, mild reaction conditions.[10] | Enzyme cost and stability; limited to specific substrates. |

| Chiral Chromatography (HPLC/UPC²) | Chiral Stationary Phases | High resolution and purity; analytical and preparative scale.[11] | Higher cost for large-scale production; solvent consumption. |

Table 2: Isotopic Purity Achievable by Different Deuteration Methods

| Deuteration Method | Typical Isotopic Purity | Reference |

| Catalytic Exchange | >95% | [1] |

| Synthesis from Deuterated Precursors | >98% | [15] |

| Enzymatic H/D Exchange | 85-95% (at specific positions) | [16] |

Visualizations

The following diagrams illustrate key workflows and concepts in the synthesis and purification of this compound.

References

- 1. Improved synthetic methods for the selective deuteration of aromatic amino acids: applications of selective protonation towards the identification of protein folding intermediates through nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]

- 15. pnas.org [pnas.org]

- 16. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectrum of D-Phenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of D-Phenylalanine-d8. This deuterated analog of D-phenylalanine is a valuable tool in various research applications, including metabolic studies, protein structure determination, and as an internal standard in mass spectrometry. Understanding its NMR spectroscopic properties is crucial for its effective utilization. This document outlines the expected ¹H and ¹³C NMR spectra, provides detailed experimental protocols for sample preparation and data acquisition, and presents the information in a clear, structured format for ease of comparison and use.

Data Presentation

The following tables summarize the expected quantitative NMR data for this compound. Since D- and L-enantiomers exhibit identical NMR spectra in a non-chiral solvent, the chemical shift data for L-phenylalanine is used as a reference. The key difference in the spectra of the deuterated compound arises from the substitution of protons with deuterium (B1214612).

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

| α-H | ~3.98 | Singlet | The typical doublet of doublets collapses to a singlet due to the absence of coupling with the deuterated β-deuterons. |

| Aromatic-H | Absent | - | All five aromatic protons are replaced by deuterium. |

| β-H | Absent | - | Both β-protons are replaced by deuterium. |

| Amine (-NH₂) | Variable | Broad Singlet | Position is concentration, pH, and solvent dependent. May exchange with D₂O. |

| Carboxyl (-COOH) | Variable | Broad Singlet | Position is concentration, pH, and solvent dependent. May exchange with D₂O. |

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ) ppm[1] | Expected Multiplicity | Notes |

| C=O | ~174.3 | Singlet | Unaffected by deuteration of the phenyl ring and side chain. |

| Cα | ~56.2 | Triplet (due to ¹JCD) | Coupled to one deuterium. |

| Cβ | ~37.9 | Multiplet (due to ¹JCD) | Coupled to two deuterons. |

| Cγ (Aromatic C1) | ~137.5 | Singlet | Quaternary carbon, no directly attached deuterium. |

| Cδ (Aromatic C2, C6) | ~130.2 | Triplet (due to ¹JCD) | Coupled to one deuterium each. |

| Cε (Aromatic C3, C5) | ~129.3 | Triplet (due to ¹JCD) | Coupled to one deuterium each. |

| Cζ (Aromatic C4) | ~127.3 | Triplet (due to ¹JCD) | Coupled to one deuterium each. |

Note: Chemical shifts are referenced to an internal standard and can be influenced by solvent, pH, and temperature. The multiplicities in the ¹³C NMR spectrum are due to one-bond C-D coupling, which appears as a multiplet (typically a triplet for a CD group and a quintet for a CD₂ group in a proton-decoupled ¹³C spectrum due to the spin I=1 of deuterium).

Experimental Protocols

Detailed methodologies for the preparation and NMR analysis of this compound are provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for amino acids. Other solvents like deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used depending on the experimental requirements.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., DSS or TSP for aqueous samples) to the NMR tube.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 5 seconds to ensure full relaxation of the protons.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

-

Solvent Suppression: If using a solvent with a residual proton signal (e.g., HOD in D₂O), a solvent suppression pulse sequence may be necessary.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C and lower gyromagnetic ratio.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-250 ppm, centered around 100 ppm.

Mandatory Visualization

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

References

D-Phenylalanine-d8: A Technical Guide for Its Application as a Non-Proteinogenic Amino Acid Tracer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-phenylalanine-d8, a deuterated, non-proteinogenic amino acid, and its application as a tracer in metabolic research and drug development. This compound serves as a valuable tool for elucidating metabolic pathways, quantifying metabolic fluxes, and assessing the pharmacokinetics of novel therapeutics. Its resistance to incorporation into proteins allows for the specific investigation of other metabolic fates.

Stable isotope-labeled compounds like this compound are indispensable in modern research, offering a non-radioactive and safe method for in vivo and in vitro studies.[1][2] The deuterium (B1214612) labeling enables its differentiation from endogenous D-phenylalanine, allowing for precise tracking and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₃D₈NO₂ | [3] |

| Molecular Weight | 173.24 g/mol | [3][4] |

| Exact Mass | 173.129192561 Da | [4] |

| CAS Number | 29909-00-0 | [3] |

| Appearance | White to off-white solid | [3] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |

| Solubility | Soluble in H₂O (≥ 10.42 mg/mL) | [3] |

Metabolic Fate and Biological Activity

Unlike its L-isomer, D-phenylalanine does not participate in protein biosynthesis.[5] However, it is absorbed from the small intestine and distributed throughout the body.[5][6] A small portion of D-phenylalanine can be converted to L-phenylalanine.[5][6] The primary metabolic pathway for D-phenylalanine involves oxidation by D-amino acid oxidase to phenylpyruvic acid, which can then be further metabolized.[7]

The gut microbiota also plays a significant role in the metabolism of aromatic amino acids, including phenylalanine.[8][9][10] Certain gut microbes can metabolize dietary phenylalanine, influencing host metabolism and potentially impacting conditions like phenylketonuria (PKU).[9][10][11][12]

Below is a diagram illustrating the metabolic fate of D-phenylalanine.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a tracer. The following protocols provide a framework for in vivo pharmacokinetic studies and in vitro metabolic flux analysis.

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical workflow for determining the pharmacokinetic profile of this compound in rats.[6]

1. Animal Preparation:

-

Use male Sprague-Dawley rats.[6]

-

Acclimatize animals to the experimental conditions.

-

Fast animals overnight to achieve a post-absorptive state.[1]

2. Dosing:

-

Administer this compound via intravenous (IV) and oral (PO) routes in separate groups of animals to determine absolute bioavailability.[6]

-

Prepare a suitable formulation for administration.

3. Blood Sampling:

-

Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing.[6]

4. Sample Processing:

-

Centrifuge blood samples to separate plasma.[13]

-

Store plasma samples at -80°C until analysis.[13]

-

Deproteinize plasma samples using a suitable agent (e.g., perchloric acid).[1]

-

Isolate the amino acid fraction from the supernatant.[1]

5. LC-MS/MS Analysis:

-

Derivatize the amino acid samples if necessary to make them suitable for analysis.[1]

-

Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the plasma samples.[13]

6. Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters such as:

Protocol 2: In Vitro Metabolic Flux Analysis in Cell Culture

This protocol describes a method for tracing the metabolic fate of this compound in a cell culture system.[13]

1. Cell Culture:

-

Culture cells to the desired confluency in standard growth medium.

2. Labeling:

-

To initiate the experiment, replace the standard medium with a medium containing a known concentration of this compound.[13]

3. Quenching and Metabolite Extraction:

-

After a defined incubation period, rapidly remove the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).[13]

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract metabolites.

-

Transfer the cell lysate to a microcentrifuge tube.[13]

4. Sample Preparation for LC-MS/MS:

-

Centrifuge the cell lysate to pellet cellular debris.[13]

-

Collect the supernatant containing the metabolites.[13]

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[13]

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.[13]

5. LC-MS/MS Analysis:

-

Analyze the samples using an LC-MS/MS system.[13]

-

Develop a method to separate and quantify this compound and its potential metabolites.[13]

6. Data Analysis:

-

Calculate the fractional contribution of this compound to the pools of its metabolites to determine metabolic flux.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the protocols described above.

Quantitative Data Summary

The following table summarizes key quantitative data related to the pharmacokinetics of phenylalanine in rodent models. While this data is for L-phenylalanine, it provides a useful reference for designing studies with this compound.

| Species | Dose (mg/kg) | Cmax (nmol/ml) | Tmax (h) |

| Rat | 50 | 73.6 | < 1 |

| 100 | - | < 1 | |

| 200 | - | < 1 | |

| 500 | - | < 1 | |

| 1,000 | 1,161 | < 1 | |

| Mouse | 100 | 78.6 | < 1 |

| 200 | - | < 1 | |

| 500 | - | < 1 | |

| 1,000 | - | < 1 | |

| 2,000 | 1,967 | < 1 | |

| Data adapted from studies on aspartame (B1666099) administration, which is metabolized to phenylalanine.[14] |

Conclusion

This compound is a powerful and versatile tracer for investigating the metabolism and pharmacokinetics of non-proteinogenic amino acids. Its stability and ease of detection make it an ideal tool for researchers in academia and the pharmaceutical industry. The protocols and data presented in this guide provide a solid foundation for the design and execution of experiments utilizing this valuable research compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenylalanine-d8 | C9H11NO2 | CID 53731873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylalanine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites | Semantic Scholar [semanticscholar.org]

- 9. Frontiers | Impact of gut probiotic metabolites on phenylketonuria [frontiersin.org]

- 10. Impact of gut probiotic metabolites on phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relationship Between Gut Microbiota and Phenylalanine Levels: A Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Changes in the Gut and Oral Microbiome in Children with Phenylketonuria in the Context of Dietary Restrictions—A Preliminary Study | MDPI [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Stability of the Deuterium Label in D-Phenylalanine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are invaluable tools in drug discovery and development, offering insights into metabolism, pharmacokinetics, and target engagement. D-Phenylalanine-d8, a deuterated analog of the non-proteinogenic amino acid D-phenylalanine, is of particular interest due to the therapeutic potential of its unlabeled counterpart in conditions like chronic pain and depression.[1][2] The stability of the deuterium (B1214612) label is paramount for the accurate interpretation of data from studies utilizing this compound. This technical guide provides a comprehensive overview of the biological stability of the deuterium label in this compound, detailing its metabolic fate, potential for deuterium exchange, and methodologies for its assessment.

Metabolic Fate of D-Phenylalanine

Unlike its L-enantiomer, which is primarily converted to L-tyrosine by phenylalanine hydroxylase, D-phenylalanine follows a distinct metabolic pathway.[3] The primary route of metabolism for D-amino acids is oxidative deamination catalyzed by D-amino acid oxidase (DAAO), an enzyme found in various tissues, with high concentrations in the liver and kidneys.[4][5] This enzymatic reaction converts D-phenylalanine into phenylpyruvic acid.[6] There is also evidence to suggest that a minor fraction of D-phenylalanine can be converted to L-phenylalanine in the body.[7]

Isotopic Stability of the Deuterium Label

The deuterium atoms in this compound are located on the phenyl ring and the aliphatic side chain. Deuterium labels on aromatic rings are generally considered to be stable under physiological conditions, with a low propensity for back-exchange (replacement of deuterium with hydrogen). However, the in vivo stability of any deuterium-labeled compound is not absolute and should be experimentally verified. To date, specific quantitative data on the in vivo hydrogen-deuterium (H/D) back-exchange for this compound is not extensively available in the peer-reviewed literature. Therefore, it is crucial to employ robust analytical methods to assess the isotopic stability of this compound in biological matrices.

Data Presentation

Table 1: Key Enzymes and Metabolites in D-Phenylalanine Metabolism

| Enzyme/Process | Substrate | Product(s) | Cellular Location | Significance |

| D-Amino Acid Oxidase (DAAO) | D-Phenylalanine | Phenylpyruvic acid, Ammonia, Hydrogen peroxide | Peroxisomes (primarily in liver and kidney) | Major metabolic pathway for D-amino acids.[4][5] |

| Transamination | Phenylpyruvic acid | L-Phenylalanine | Cytosol, Mitochondria | Potential for conversion to the L-isomer.[6] |

| Enkephalinase Inhibition | Enkephalins | (Protected from degradation) | Synaptic cleft | Proposed mechanism for the analgesic effects of D-phenylalanine.[1][8] |

Table 2: Physicochemical Properties of Phenylalanine Isomers

| Property | L-Phenylalanine | D-Phenylalanine |

| Biological Role | Essential amino acid, protein synthesis, precursor for neurotransmitters | Non-proteinogenic, therapeutic potential |

| Primary Metabolic Enzyme | Phenylalanine Hydroxylase | D-Amino Acid Oxidase |

| Nasal Bioavailability (Rat) | High (approx. 96%) | Low (approx. 35%)[9] |

| Blood-Brain Barrier Transport | Efficient | Less efficient than L-isomer[7] |

Experimental Protocols

Protocol 1: In Vivo Assessment of Deuterium Label Stability in Plasma

This protocol outlines a method to determine the in vivo stability of the deuterium label in this compound by monitoring for potential H/D back-exchange in plasma over time.

Materials:

-

This compound

-

Sterile saline solution for injection

-

Animal model (e.g., Sprague-Dawley rats)

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Protein precipitation solution (e.g., ice-cold acetonitrile (B52724) or methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Chiral HPLC column for separating D- and L-phenylalanine

Procedure:

-

Dosing: Administer a single intravenous (IV) or intraperitoneal (IP) dose of this compound to the animal model.

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-administration into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation for LC-MS/MS:

-

To a known volume of plasma, add an internal standard (e.g., ¹³C-labeled L-phenylalanine).

-

Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-